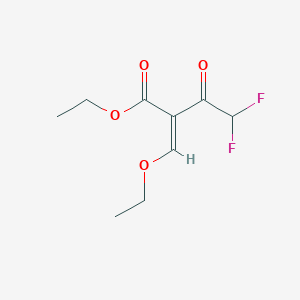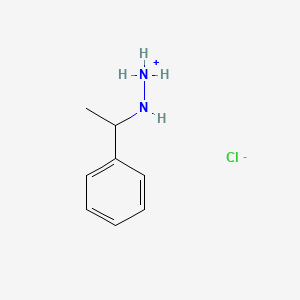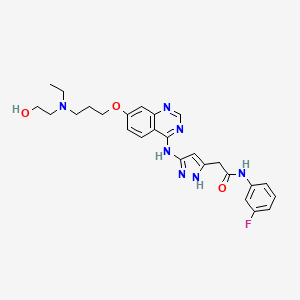
Azd-1152hqpa
Übersicht
Beschreibung
AZD-1152HQPA, also known as Barasertib-HQPA or AZD2811, is a highly potent and selective inhibitor of Aurora kinase B . It has been shown to inhibit the proliferation of hematopoietic malignant cells, disrupting spindle checkpoint functions and chromosome alignment, resulting in inhibition of cytokinesis followed by apoptosis .
Molecular Structure Analysis
The molecular formula of this compound is C26H30FN7O3 . The InChI code is InChI=1S/C26H30FN7O3/c1-2-34 (10-11-35)9-4-12-37-21-7-8-22-23 (16-21)28-17-29-26 (22)31-24-14-20 (32-33-24)15-25 (36)30-19-6-3-5-18 (27)13-19/h3,5-8,13-14,16-17,35H,2,4,9-12,15H2,1H3, (H,30,36) (H2,28,29,31,32,33) .
Chemical Reactions Analysis
This compound is a dihydrogen phosphate prodrug of a pyrazoloquinazoline Aurora kinase inhibitor and is converted rapidly to the active AZD-1152-HQPA in plasma .
Physical and Chemical Properties Analysis
This compound is a crystalline solid with a molecular weight of 507.6 . It has a solubility of 1 mg/ml in DMF, 15 mg/ml in DMSO, and 0.33 mg/ml in DMSO:PBS (pH 7.2) (1:2) .
Wissenschaftliche Forschungsanwendungen
Aurora Kinase B Inhibition in Sarcomas
A study by Noronha and Volin (2012) indicates that Aurora kinase B is overexpressed in high-grade sarcomas, suggesting the potential application of AZD1152 in treating these tumors. The drug is currently in phase 1 clinical trials for this purpose (Noronha & Volin, 2012).
Treatment of Cisplatin-Resistant Ovarian Carcinoma
Ma and Li (2013) explored the effectiveness of AZD1152 in treating cisplatin-resistant ovarian carcinoma. They found that AZD1152, both alone and in combination with cisplatin, inhibited cancer cell proliferation and induced apoptosis, suggesting its potential as a treatment option (Ma & Li, 2013).
Combination with Other Chemotherapeutic Agents
Nair, de Stanchina, and Schwartz (2009) reported that combining AZD1152 with the topoisomerase I poison CPT-11 enhances its effect both in vitro and in vivo. This combination showed promising results in increasing apoptosis and suppressing tumor regrowth, highlighting the potential of such combination therapies in clinical settings (Nair et al., 2009).
Wirkmechanismus
Target of Action
AZD-1152-HQPA is a highly potent and selective inhibitor of Aurora B kinase . Aurora kinases are serine-threonine kinases that participate in several stages of mitosis including chromosomal segregation and cytokinesis . Aurora B kinase is frequently elevated in human cancers, making it an attractive target for therapeutic intervention .
Mode of Action
AZD-1152-HQPA interacts with Aurora B kinase, inhibiting its function . This interaction leads to the prevention of cell division, inducing chromosome misalignment . The inhibition of Aurora B kinase by AZD-1152-HQPA is consistent with the observed reduction in cell viability and induction of apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by AZD-1152-HQPA is the Aurora B kinase pathway. Inhibition of this pathway disrupts spindle checkpoint functions and chromosome alignment, resulting in inhibition of cytokinesis followed by apoptosis . This leads to the accumulation of cells with polyploid DNA and reduced viability .
Pharmacokinetics
AZD-1152 is a dihydrogen phosphate prodrug of a pyrazoloquinazoline Aurora kinase inhibitor (AZD1152-HQPA) and is converted rapidly to the active AZD1152-HQPA in plasma . This rapid conversion suggests that AZD-1152-HQPA has desirable pharmacokinetic properties, characterized by dose-dependent exposure .
Result of Action
The result of AZD-1152-HQPA’s action is a reduction in cell viability and induction of apoptosis . It potently inhibits the growth of human colon, lung, and hematologic tumor xenografts . Detailed pharmacodynamic analysis reveals a temporal sequence of phenotypic events in tumors, transient suppression of histone H3 phosphorylation, followed by accumulation of 4N DNA in cells, and then an increased proportion of polyploid cells .
Action Environment
The action of AZD-1152-HQPA is influenced by the environment in which it is administered. For example, the compound is completely converted to the active moiety, AZD1152-HQPA, in human plasma following parenteral administration in vivo . This suggests that the bioavailability and efficacy of AZD-1152-HQPA may be influenced by factors such as the route of administration and the physiological environment in the body.
Biochemische Analyse
Biochemical Properties
Azd-1152hqpa is a highly potent and selective inhibitor of Aurora B kinase . It interacts with Aurora B kinase, inhibiting its activity and thereby disrupting the normal process of cell division . This interaction is characterized by the binding of this compound to the active site of the Aurora B kinase, which prevents the kinase from phosphorylating its substrates .
Cellular Effects
This compound has been shown to exert antiproliferative or cytotoxic effects in various cell lines . It inhibits the phosphorylation of histone H3 on Ser10 in a dose-dependent manner, and results in cells with >4N DNA content . In some cell lines, this compound induces apoptosis, while in others it leads to a state of polyploidy .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of Aurora B kinase . By binding to the active site of the kinase, this compound prevents the phosphorylation of histone H3 on Ser10, a key event in cell division . This disruption of the normal cell cycle leads to the accumulation of cells with >4N DNA content, indicative of polyploidy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Initially, there is a transient suppression of histone H3 phosphorylation, followed by an accumulation of cells with >4N DNA content . Over time, this leads to an increased proportion of polyploid cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . At a dosage of 150 mg/kg/day, significant tumor growth inhibitions were observed in various xenograft models . The maximum tolerated dose of this compound, given as a 2-hour weekly infusion, is 200 mg .
Transport and Distribution
Given its cell-permeable nature , it is likely to be able to diffuse across cell membranes and distribute throughout the cell.
Subcellular Localization
Given its target, Aurora B kinase, is a chromosomal passenger protein that localizes at centromeres during prometaphase and subsequently relocates to midzone microtubules and midbodies during anaphase and telophase , it is likely that this compound also localizes to these areas when it is bound to Aurora B kinase.
Eigenschaften
IUPAC Name |
2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN7O3/c1-2-34(10-11-35)9-4-12-37-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(36)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17,35H,2,4,9-12,15H2,1H3,(H,30,36)(H2,28,29,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZOGCMHVIGURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222584 | |
| Record name | AZD-1152HQPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
722544-51-6 | |
| Record name | AZD-2811 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722544516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-1152HQPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEFOSBARASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29P8LWS24N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-2-[4-(2-iodoethyl)quinolin-8-yl]ethenyl]aniline](/img/structure/B7881957.png)
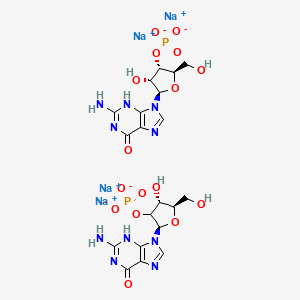
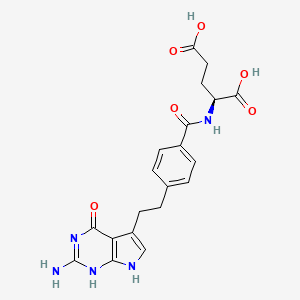
![[(4S,7S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl acetate](/img/structure/B7881974.png)
![tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B7881988.png)
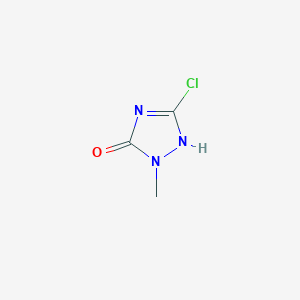
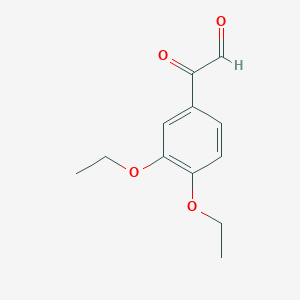
![15,15-Dibromo-18-thia-2-azatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),3(9),12(17)-triene-10,16-dione](/img/structure/B7882017.png)
![N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-Butenamide](/img/structure/B7882037.png)


